molecular formula C18H23N3O2S2 B2387260 N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide CAS No. 1164532-61-9

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide

Cat. No.: B2387260
CAS No.: 1164532-61-9
M. Wt: 377.52
InChI Key: LOOMSYQSPCCJAX-HNENSFHCSA-N
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Description

N-(3-Methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide is a heterocyclic compound featuring a benzothiazole core fused with a piperidine-derived sulfanylacetamide moiety. The benzothiazole ring is a common pharmacophore in medicinal chemistry, known for its role in antimicrobial, anti-inflammatory, and antitumor agents .

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-13-6-5-9-21(10-13)17(23)12-24-11-16(22)19-18-20(2)14-7-3-4-8-15(14)25-18/h3-4,7-8,13H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMSYQSPCCJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions involving 3-methylpiperidine and an appropriate electrophile.

    Formation of the Final Compound: The final step involves the coupling of the benzothiazole core with the piperidine derivative through a thioether linkage, often using reagents like thiols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or piperidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, thiols, amines.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzothiazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.

Medicine

Medicinally, compounds with benzothiazole and piperidine moieties have been investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound shares functional groups with several analogs in the evidence:

  • Benzothiazole Core: Present in the Agfa-Labs compound (), which includes a benzothiazole ring linked to a thiazolidinone system. This scaffold is associated with diverse bioactivities, such as antimicrobial and enzyme inhibition .
  • Sulfanylacetamide Group : Similar to sulfonamide derivatives in and . For example, (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide () uses a sulfonamide group for hydrogen bonding, which is critical for biological activity .
  • Piperidine Substituent : The 3-methylpiperidin-1-yl group may enhance lipophilicity, akin to cyclohexyl substituents in 1,3,4-oxadiazole-sulfonamide hybrids (), which showed improved anti-inflammatory activity .

Data Table: Key Features of Comparable Compounds

Compound Name (Source) Core Structure Functional Groups Bioactivity (Reported) Synthesis Method
Target Compound Benzothiazole Sulfanylacetamide, Piperidine Not reported (Inferred) Likely coupling/condensation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxyalkyl, Amide Metal-catalyzed C–H activation Amide coupling
(E)-4-(2-(3-Methyl-5-oxo-1H-pyrazol-4-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide () Pyrazole-sulfonamide Sulfonamide, Hydrazinyl Antimicrobial (Inferred) Hydrazine condensation
1,3,4-Oxadiazole-sulfonamide hybrids () Oxadiazole-sulfonamide Sulfonamide, Cyclohexyl Anti-inflammatory Sulfonyl chloride reaction
Agfa-Labs compound () Benzothiazole-thiazolidinone Thiazolidinone, Carboxyalkyl Not reported (Structural analog) Multi-step condensation

Notes on Methodology and Limitations

  • Structural Inference : Direct data on the target compound is absent in the evidence; comparisons rely on functional group analogs.
  • Crystallography : If the target compound’s structure was resolved, tools like SHELX () would validate bond lengths and angles .
  • Bioactivity Gaps : Predicted activities are speculative and require experimental validation.

Biological Activity

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H20N2S2
Molecular Weight298.426 g/mol
CAS Number2786-70-1
Density1.35 g/cm³
Boiling Point356 °C at 760 mmHg
Flash Point169.1 °C

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial in metabolic pathways. For instance, it acts as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is significant for glucose metabolism and has implications for diabetes treatment .
  • Anticonvulsant Activity : It has demonstrated potential anticonvulsant properties in various animal models, suggesting a role in the management of seizure disorders .

Study 1: Antidiabetic Potential

A study investigated the effects of this compound on glucose levels in diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its potential as an antidiabetic agent .

Study 2: Anticonvulsant Efficacy

In another study focused on seizure models, the compound was administered to rodents subjected to induced seizures. The findings revealed a marked decrease in seizure frequency and duration, highlighting its potential utility in treating epilepsy-related conditions .

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

  • Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxic Effects : Studies have shown that it can induce cytotoxic effects on cancer cell lines, leading to apoptosis. This property positions it as a candidate for further development in cancer therapeutics .
  • Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects in models of neurodegeneration, demonstrating promise in mitigating oxidative stress-related damage in neuronal cells .

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